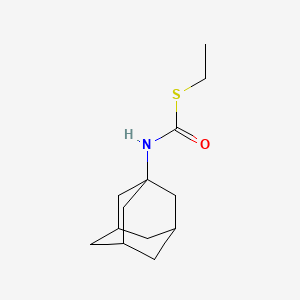

S-ethyl 1-adamantylthiocarbamate

Description

S-Ethyl 1-adamantylthiocarbamate is a thiocarbamate derivative characterized by the incorporation of an adamantane moiety. The adamantane group, a rigid bicyclic hydrocarbon, imparts unique steric and electronic properties to the compound. It is synthesized via a multi-step process starting from 1-adamantylamine. Key steps include:

- Reaction of 1-adamantylamine with carbon disulfide and trimethylamine to form a dithiocarbamate salt .

- Subsequent treatment with di-tert-butyl dicarbonate (Boc₂O) and catalytic 4-dimethylaminopyridine (DMAP) to yield intermediates, which are further functionalized with ethyl groups to form the final product .

Properties

IUPAC Name |

S-ethyl N-(1-adamantyl)carbamothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NOS/c1-2-16-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUEASBEKBFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Thiocarbamate Compounds

Structural and Functional Differences

Thiocarbamates are a class of organosulfur compounds with the general formula R₂NCOSR'. Below is a comparative analysis of S-ethyl 1-adamantylthiocarbamate with structurally analogous thiocarbamates:

Table 1: Structural and Physicochemical Properties

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

- Adamantane vs. Alkyl Groups : The adamantane moiety in this compound introduces significant steric bulk compared to the linear or branched alkyl groups in EPTC, cycloate, and butylate. This likely reduces its volatility and enhances lipid solubility, as reflected in its higher LogP (~3.5) relative to EPTC (3.21) .

- Toxicity : While EPTC and molinate exhibit moderate mammalian toxicity (LD₅₀ 1,631–720 mg/kg), data for the adamantyl derivative are lacking. Its structural complexity may influence metabolic pathways and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.